N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEJFBORZNRXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl tosylate, which is then reacted with 2-methoxyphenethylamine to form the intermediate. This intermediate is subsequently reacted with oxalyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxalamide moiety can produce amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and tosyl group can participate in binding interactions, while the oxalamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Sulfonyl Group Variations 4-Methylbenzenesulfonyl (Tosyl): Provides moderate steric bulk and electron-withdrawing effects, favoring stable crystal packing . 4-Fluoro-2-methylbenzenesulfonyl: Fluorine’s inductive effect increases metabolic stability; methyl group adds steric hindrance .
Terminal Substituents 2-Methoxyphenyl: The methoxy group (-OCH3) offers hydrogen-bond acceptor sites, improving solubility and target engagement vs. non-polar analogs. Piperazinyl-benzoyl (): Enhances solubility via the piperazine’s basicity and introduces a flexible linker for drug-receptor interactions .
Biological and Physicochemical Properties Solubility: The target compound’s methoxy group likely confers better aqueous solubility than its chloro analog .
Spectroscopic Trends
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation. In studies, compounds structurally similar to this one have demonstrated reduced luciferase activity in LPS-stimulated RAW 264.7 macrophages, indicating anti-inflammatory properties .
- Antioxidant Activity : The presence of the furan ring contributes to its antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, although specific data on its efficacy against particular strains remains limited.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
- Hydrogen Bonding and π-π Stacking : The furan and methoxyphenyl groups can participate in hydrogen bonding and π-π stacking interactions, enhancing the stability of the compound's binding to biological targets.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act as an inhibitor for specific targets .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on derivatives of furan-containing compounds demonstrated significant inhibition of NF-κB activation with IC50 values ranging from 0.31 to 0.55 μM . This suggests that similar structural motifs may confer potent anti-inflammatory effects.
- Another investigation into sulfonamide derivatives indicated promising results in reducing nitric oxide production in RAW 264.7 cells without cytotoxicity, highlighting the therapeutic potential of compounds with sulfonamide functionalities .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, amidation, and coupling. For the sulfonamide group formation, anhydrous conditions (e.g., dichloromethane or DMF as solvents) are essential to prevent hydrolysis of reactive intermediates . Temperature control (e.g., −40°C to room temperature) and catalysts like Lewis acids (e.g., TMSOTf) are critical for optimizing yields in coupling steps . Purification often requires column chromatography or recrystallization to isolate the product from by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the furan, sulfonyl, and methoxyphenyl groups. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How do the furan and sulfonyl groups influence the compound’s chemical reactivity?
- Methodological Answer : The electron-rich furan ring participates in electrophilic substitution (e.g., nitration or halogenation), while the sulfonyl group stabilizes adjacent charges, enabling nucleophilic attacks at the ethyl linker. Steric hindrance from the sulfonyl group may slow reactions at the central ethanediamide core . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamide-ethanediamides?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, pH). For example, methoxy groups enhance hydrophobic interactions in some targets (e.g., kinases) but reduce solubility in others. Systematic structure-activity relationship (SAR) studies, using standardized assays (e.g., SPR for binding affinity), can isolate the impact of substituents like the 4-methylbenzenesulfonyl group . Meta-analyses of published IC₅₀ values are recommended .
Q. What strategies optimize the sulfonation step in large-scale synthesis to minimize by-products?
- Methodological Answer : Use of slow reagent addition (e.g., sulfonyl chlorides) at low temperatures (−20°C) reduces side reactions. Solvent choice (e.g., DCM over DMF) minimizes polysulfonation. Catalytic amounts of DMAP improve regioselectivity . Process Analytical Technology (PAT), such as in-situ IR monitoring, enables real-time adjustment of reaction parameters .
Q. How does the compound interact with biological targets like enzymes or receptors?
- Methodological Answer : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase), while the methoxyphenyl moiety engages in π-π stacking with aromatic receptor pockets . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding thermodynamics, with Kd values typically in the µM range for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
